molecular formula C11H10Cl2N2O B601516 1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol CAS No. 27523-06-4

1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol

Cat. No.: B601516
CAS No.: 27523-06-4
M. Wt: 257.12
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Description

1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol is a chemical compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol typically involves the reaction of 2, 5-dichlorobenzyl chloride with imidazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanone.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity. The phenyl ring with chlorine substituents can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(2, 4-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol: Similar structure but with different chlorine substitution pattern.

    1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Propanol: Similar structure but with an additional carbon in the ethanol chain.

Uniqueness

1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole ring, which can confer distinct biological and chemical properties.

Properties

CAS No.

27523-06-4

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.12

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-(2,5-Dichloro-phenyl)-2-imidazol-1-yl-ethanol

Origin of Product

United States

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